molecular formula C25H21N3O5S2 B2608130 N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 442553-42-6

N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Cat. No.: B2608130
CAS No.: 442553-42-6
M. Wt: 507.58
InChI Key: IZQXOUVJEXLVMF-UHFFFAOYSA-N
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Description

N6,N8-Dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a synthetic derivative of the benzo[cd]indole scaffold, featuring dual sulfonamide groups at positions 6 and 8, each substituted with benzyl moieties. This compound belongs to a class of molecules designed to modulate protein-protein interactions (PPIs), particularly targeting TNF-α signaling pathways . The benzo[cd]indole core provides a rigid planar structure that facilitates hydrophobic interactions with biological targets, while the sulfonamide groups enhance solubility and enable hydrogen bonding.

Properties

IUPAC Name

6-N,8-N-dibenzyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S2/c29-25-20-13-7-12-19-21(34(30,31)26-15-17-8-3-1-4-9-17)14-22(24(28-25)23(19)20)35(32,33)27-16-18-10-5-2-6-11-18/h1-14,26-27H,15-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQXOUVJEXLVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. This ensures consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized indole compounds .

Scientific Research Applications

RORγ Inhibition

Recent studies have identified N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide derivatives as promising inhibitors of the retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ is implicated in several autoimmune diseases and inflammatory conditions. The ability of this compound to inhibit RORγ suggests potential applications in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis .

Anticancer Activity

The compound has also shown promise in anticancer research. Its structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. This property makes it a candidate for further development into anticancer therapeutics.

Case Study: Virtual Screening and Biological Evaluation

A significant study utilized virtual screening techniques to identify this compound as a lead compound for RORγ inhibition. Following synthesis, the compound underwent biological evaluation, demonstrating effective inhibition at low micromolar concentrations. This research highlights the importance of computational methods in drug discovery and the potential of this compound in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
RORγ InhibitionEffective inhibitor with potential in autoimmune diseases
Anticancer ActivityInduces apoptosis in cancer cell lines
CytotoxicityDemonstrated cytotoxic effects against various cancers

Mechanism of Action

The mechanism of action of N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves its interaction with specific molecular targets, such as TNF-α. By binding to TNF-α, the compound inhibits its activity, thereby reducing inflammation and modulating immune responses. This interaction is crucial for its potential therapeutic effects in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The benzo[cd]indole disulfonamide derivatives vary primarily in their N-substituents, which significantly influence molecular weight, hydrophobicity, and binding affinity. Key comparisons include:

Compound Name Substituents (N6, N8) Molecular Weight Calculated logP* Key Structural Features
N6,N8-Dibenzyl derivative (Target Compound) Benzyl, Benzyl ~523.6† ~4.2‡ Bulky aromatic groups enhance π-π stacking
N6,N6,N8,N8-Tetramethyl derivative Methyl, Methyl 383.44 1.8 Compact alkyl groups improve solubility
N6,N6,N8,N8-Tetraethyl derivative Ethyl, Ethyl 439.55 2.5 Moderate hydrophobicity, flexible chains
S10 (Naphthalene-substituted analog) Naphthalenyl ~400–450§ ~3.0 Extended aromatic system for hydrophobic interactions

Key Observations :

  • However, the benzyl groups may enhance target engagement through aromatic interactions, as seen in naphthalene-substituted S10, which showed improved TNF-α inhibition over smaller analogs .

TNF-α/NF-κB Inhibition :

  • S10 (IC50 = 19.1 µM) outperformed earlier analogs like EJMC-1 due to its naphthalene substituent, which increased hydrophobic interactions with TNF-α’s Tyr59 residue .
  • Tetramethyl/tetraethyl derivatives: No direct activity data are provided, but smaller substituents (e.g., methyl) in similar compounds (e.g., 4a–4f) showed moderate NF-κB inhibition (IC50 ~20–50 µM) .
  • Hypothesized Activity of Dibenzyl Derivative : The bulky benzyl groups may occupy additional hydrophobic pockets in TNF-α, analogous to S10’s naphthalene. However, steric hindrance could reduce binding efficiency.
Physicochemical and Pharmacokinetic Considerations
  • Solubility : The dibenzyl derivative’s predicted density (~1.35 g/cm3) aligns with tetraethyl analogs , but its higher logP suggests lower solubility than S10 or tetramethyl derivatives.
  • Metabolic Stability : Benzyl groups are prone to oxidative metabolism, which may shorten half-life compared to methyl/ethyl analogs.

Biological Activity

N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α). This compound belongs to a class of sulfonamide derivatives that have shown promise in therapeutic applications related to inflammatory diseases and other pathologies where TNF-α plays a crucial role.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H20N2O4S2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}_2

This structure features two benzyl groups and sulfonamide functional groups, which are essential for its biological activity.

This compound acts primarily as a TNF-α inhibitor. TNF-α is a cytokine involved in systemic inflammation and is implicated in various autoimmune diseases. The inhibition of TNF-α can lead to reduced inflammation and alleviation of symptoms associated with conditions such as rheumatoid arthritis and Crohn's disease.

In Vitro Studies

Research has demonstrated that analogs of this compound exhibit significant inhibitory effects on TNF-α. For instance, one study reported that a related compound had an IC50 value of 3 μM against TNF-α, indicating strong inhibitory potential compared to the original compound's modest activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key modifications that enhance the potency of these compounds. The introduction of different substituents on the benzyl groups has been shown to impact binding affinity and biological activity significantly. For example:

CompoundIC50 (μM)Comments
EJMC-114Initial compound with moderate activity
S1014Improved binding affinity
4e3Among the most potent inhibitors reported

These findings suggest that further optimization of the chemical structure could yield even more effective TNF-α inhibitors.

Case Studies

  • Rheumatoid Arthritis : In preclinical models, compounds similar to this compound have shown promise in reducing inflammatory markers associated with rheumatoid arthritis. The reduction in TNF-α levels correlated with decreased joint inflammation and damage.
  • Inflammatory Bowel Disease : Another study indicated that these compounds could significantly reduce symptoms in models of inflammatory bowel disease by modulating TNF signaling pathways.

Q & A

Q. What synthetic strategies are effective for preparing N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide and its analogs?

Methodological Answer: The core benzo[cd]indole scaffold is typically synthesized via cyclization reactions, followed by sulfonylation and benzylation. Key steps include:

  • Sulfonamide introduction: Reacting the benzo[cd]indole precursor with sulfonyl chlorides under anhydrous conditions (e.g., THF or CH₂Cl₂) .
  • Benzylation: Alkylation of the sulfonamide groups using benzyl halides in the presence of bases like triethylamine .
  • Purification: Silica gel chromatography and recrystallization are standard, with structural confirmation via ¹H/¹³C NMR and HRMS .
    Table 1: Representative synthetic yields for analogs:
DerivativeYield (%)Purity (NMR/MS)Reference
Compound 3372>95%
Compound 3865>98%

Q. How do researchers confirm the structural integrity of this compound and its derivatives?

Methodological Answer:

  • Spectroscopic analysis: ¹H NMR (chemical shifts for aromatic protons: δ 7.2–8.5 ppm) and ¹³C NMR (carbonyl signals at ~δ 170 ppm) confirm the benzo[cd]indole core and sulfonamide substituents .
  • Mass spectrometry: HRMS with <5 ppm error validates molecular formulas .
  • X-ray crystallography (if applicable): Resolves ambiguities in regiochemistry or stereochemistry .

Q. What are the primary biological targets of this compound class?

Methodological Answer: Benzo[cd]indole sulfonamides are explored as inhibitors of:

  • Epigenetic regulators: BET bromodomains (e.g., BRD4) via π-π stacking with Trp27 and hydrogen bonding to Arg128 .
  • Nuclear receptors: RORγ, implicated in prostate cancer and autoimmune diseases, with IC₅₀ values ranging from 0.1–10 μM .
  • Bacterial enzymes: Mycobacterium tuberculosis lumazine synthase (Ki = 38–70 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency against RORγ?

Methodological Answer:

  • Substituent modifications:
    • Sulfonamide chain elongation: Adding alkyl phosphates (e.g., Compound 38) improves RORγ binding by enhancing hydrophobic interactions (Ki reduced from 70 μM to 38 μM) .
    • Benzyl group substitution: Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring increase potency by 3–5 fold .
  • Computational docking: Molecular dynamics simulations identify key residues (e.g., His479 in RORγ) for targeted design .

Q. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized assays: Use homogeneous time-resolved fluorescence (HTRF) for RORγ or AlphaScreen for bromodomains to minimize variability .
  • Batch validation: Re-test compounds with ≥95% purity (HPLC) under identical conditions .
    Example: A derivative showed IC₅₀ = 1.2 μM in a cell-free assay but 8.7 μM in cellular models due to poor membrane permeability .

Q. What computational methods are used to predict off-target effects of this compound?

Methodological Answer:

  • Pharmacophore modeling: Matches against databases like ChEMBL to identify potential off-targets (e.g., kinase or GPCR binding) .
  • Proteome-wide docking: Tools like AutoDock Vina screen >5,000 proteins to assess selectivity .
  • Machine learning: QSAR models trained on Tox21 data predict cytotoxicity or genotoxicity risks .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

Methodological Answer:

  • In vitro assays:
    • Microsomal stability: Incubation with liver microsomes (human/rat) quantifies half-life (t₁/₂) via LC-MS .
    • CYP450 inhibition: Fluorescent probes assess interactions with CYP3A4/2D6 .
  • In silico tools: SwissADME predicts logP (<3 ideal) and P-glycoprotein substrate likelihood .

Data Contradiction Analysis

Q. Why do some analogs show reduced potency in cellular assays despite high enzyme affinity?

Methodological Answer:

  • Physicochemical limitations: High logP (>5) may reduce solubility, as seen in Compound 35 (aqueous solubility = 2.1 μM) .
  • Efflux pumps: Overexpression of ABCB1 (MDR1) in cancer cells decreases intracellular concentration .
    Solution: Introduce polar groups (e.g., phosphate esters) to improve solubility without sacrificing permeability .

Q. How do researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular thermal shift assay (CETSA): Measures thermal stabilization of RORγ or BRD4 in lysates after compound treatment .
  • Photoaffinity labeling: Incorporation of a diazirine moiety enables covalent binding and pull-down assays .

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